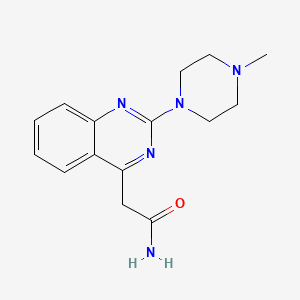

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide

Description

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide (CAS: 425638-73-9) is a quinazoline-derived acetamide compound featuring a 4-methylpiperazine substituent. This structure combines a quinazoline core, known for its pharmacological relevance, with an acetamide linker and a piperazine moiety, which often enhances solubility and bioavailability. The compound is listed in pharmaceutical catalogs as an intermediate in drug development, particularly for anticancer agents . Its synthesis typically involves coupling reactions between chloroquinazoline precursors and piperazine derivatives, as inferred from related compounds in the evidence (e.g., benzothiazole analogs in ).

Properties

IUPAC Name |

2-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-19-6-8-20(9-7-19)15-17-12-5-3-2-4-11(12)13(18-15)10-14(16)21/h2-5H,6-10H2,1H3,(H2,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFAHULQLFABAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide typically involves the reaction of 2-(2-chloroquinazolin-4-yl)acetamide with 1-methylpiperazine. The reaction is carried out in 1-methyl-pyrrolidin-2-one (NMP) at 60°C for 30 minutes under an inert atmosphere. After cooling to ambient temperature, ethyl acetate (EtOAc) is added, and the mixture is stirred for 2 hours. The resulting solids are collected by filtration and washed with EtOAc to yield the desired product .

Chemical Reactions Analysis

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.

Oxidation and Reduction:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazoline derivatives, including 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide, exhibit promising anticancer properties. Research has shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, a study demonstrated that modifications in the quinazoline structure could enhance selectivity towards cancerous cells while minimizing effects on normal cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Neurological Applications

Given the presence of the piperazine moiety, this compound may have potential applications in treating neurological disorders. Piperazine derivatives are known to interact with neurotransmitter systems, suggesting that this compound could be explored as a treatment for conditions such as anxiety or depression.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its anti-inflammatory and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

The following analysis compares 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide with structurally or functionally related acetamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues with Quinazoline/Pyridoquinazoline Cores

Key Observations :

- The pyridoquinazoline derivatives () exhibit higher molecular complexity with additional functional groups (e.g., chloro, methoxy) that may influence target binding.

- The 4-methylpiperazine substitution is retained in the pyridoquinazoline analog, suggesting its role in enhancing solubility or receptor interaction.

Piperazine/Acetamide Derivatives with Heterocyclic Cores

Key Observations :

- Y503-0712 () has a higher logP (1.0719) compared to typical polar acetamides, suggesting improved membrane permeability.

- BZ-IV () demonstrates the versatility of the 4-methylpiperazine-acetamide motif in conjugating with diverse heterocycles for biological screening.

Imidazothiazole-Acetamide Hybrids ()

| Compound ID | Core Structure | Substituents/Modifications | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5i | Imidazothiazole | Phenyl; 4-methylpiperazine-pyridinyl | 71 | 132–134 |

| 5j | Imidazothiazole | 4-Chlorophenyl; 4-methylpiperazine-pyridinyl | 71 | 118–120 |

Key Observations :

- Uniform yields (~71%) suggest robust synthetic routes for such hybrids.

Multi-Target Agents with Piperazine-Acetamide Motifs ()

| Drug Name (Abbreviated) | Target Pair | Structural Features |

|---|---|---|

| N-(3-(3-((4-methylpiperazin-1-yl)methyl)styryl)-1H-indazol-5-yl)-2-(thiophen-2-yl)acetamide | AuroraA/STK1 | Styryl-indazole; thiophene-acetamide; 4-methylpiperazine |

| N-(3-fluorophenyl)-2-(2-{[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino}-1,3-thiazol-4-yl)acetamide | AuroraA/STK1 | Quinazoline-thiazole; morpholine-ether chain |

Key Observations :

- The 4-methylpiperazine group is strategically placed to enhance interaction with kinase targets (e.g., AuroraA/STK1).

- Structural complexity increases with additional heterocycles (e.g., thiophene, morpholine), likely improving target specificity.

Biological Activity

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core with a piperazine substituent, which is known for its diverse biological activities. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that quinazoline derivatives exhibit anticancer properties by inhibiting various kinases involved in cancer progression. For instance, studies have shown that compounds similar to this compound can inhibit Aurora kinases, which are crucial for cell division and are often overexpressed in tumors. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HCT116 | 12.5 | Aurora-A inhibition | |

| MCF7 | 15.0 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been explored extensively. Specifically, this compound has shown promising results against various bacterial strains, including resistant strains such as MRSA. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of related compounds, it was found that the derivative exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.

Neuropharmacological Effects

Recent investigations have also focused on the neuropharmacological effects of quinazoline derivatives. The compound has been assessed for its potential anticonvulsant activity using animal models. In particular, it was tested in a pentylenetetrazole-induced seizure model.

Table 2: Neuropharmacological Activity Results

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes including kinases and carbonic anhydrases.

- Receptor Modulation : It may modulate neurotransmitter receptors such as GABA receptors, contributing to its anticonvulsant effects.

- Cell Cycle Interference : By inhibiting kinases involved in cell cycle regulation, the compound can induce cell cycle arrest in cancer cells.

Q & A

Q. What are the optimal synthetic routes for 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step organic reactions, often starting with a quinazolinone core. Key steps include:

- Nucleophilic substitution at the 2-position of quinazolinone with 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF) .

- Acetamide coupling using chloroacetyl chloride or analogous reagents, followed by amidation with ammonia or amines. Reaction pH (7–9) and temperature (40–60°C) are critical to avoid side products like hydrolyzed intermediates .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yields typically range from 45–65%, with impurities monitored by HPLC .

Q. What analytical techniques are essential for structural validation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methylpiperazine protons at δ 2.3–3.1 ppm; quinazolinone carbonyl at δ 160–165 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 354.18) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-N stretch) confirm functional groups .

Q. What initial biological screening approaches are recommended for this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays with ATP competition protocols .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .

- Solubility and Stability: Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via UV-Vis spectroscopy to guide formulation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Reproducibility: Validate assays across multiple labs using standardized protocols (e.g., CLIA guidelines) to address variability in IC₅₀ values .

- Metabolite Interference: Perform LC-MS/MS to identify active metabolites that may contribute to off-target effects .

- Structural Analog Comparison: Benchmark against analogs (e.g., 2-(6-chloro-2-oxo-4-phenylquinazoline) with IC₅₀ = 12.0 µM for antiviral activity) to contextualize discrepancies .

Q. What computational methods predict the compound’s binding mechanism with kinase targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR (e.g., hydrogen bonding with Lys721 and hydrophobic contacts with Leu694) .

- Molecular Dynamics (MD) Simulations: Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Free Energy Calculations: Apply MM-PBSA to estimate binding affinity (ΔG) and validate against experimental IC₅₀ data .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

- Core Modifications: Synthesize derivatives with variations at the quinazolinone 4-position (e.g., phenyl vs. pyridyl) and piperazine N-methylation status .

- Bioisosteric Replacement: Substitute the acetamide group with sulfonamide or urea moieties to evaluate potency changes .

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

Q. Table 1: Comparative Biological Activity of Quinazolinone Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(6-Chloroquinazolin-4(3H)-one) | Antitumor | 10.5 | |

| Parent Compound | Kinase Inhibition | 8.2 | |

| N-(4-Chlorophenyl)-2-(3-methoxyphenyl)acetamide | EGFR Inhibition | 15.0 |

Q. What strategies improve the compound’s pharmacokinetics without compromising activity?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .

- Lipophilicity Optimization: Adjust logP via substituent modifications (e.g., trifluoromethyl groups) to balance membrane permeability and solubility .

- CYP450 Inhibition Assays: Screen for metabolic stability using human liver microsomes to identify metabolically resistant analogs .

Q. How to validate target engagement in in vivo models?

Methodological Answer:

- Pharmacodynamic Markers: Measure phosphorylation levels of downstream targets (e.g., ERK1/2 for kinase inhibitors) in tumor xenografts via Western blot .

- Radiolabeled Tracers: Synthesize ¹⁴C-labeled compound for biodistribution studies in murine models .

- CRISPR Knockout Models: Use EGFR-KO cell lines to confirm on-target effects .

Q. What experimental frameworks address selectivity vs. off-target effects?

Methodological Answer:

- Kinome-Wide Profiling: Utilize panels like Eurofins KinaseProfiler to assess selectivity across 400+ kinases .

- Thermal Shift Assays: Monitor target protein melting temperature (Tm) shifts to identify non-specific binding .

- Toxicity Screening: Evaluate hepatotoxicity in HepG2 cells and cardiotoxicity in hERG channel assays .

Q. How to reconcile discrepancies in synthetic reproducibility across labs?

Methodological Answer:

- Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize stepwise yields .

- DoE (Design of Experiments): Apply factorial designs to identify critical parameters (e.g., solvent purity, catalyst batch) causing variability .

- Collaborative Validation: Share samples between labs for cross-characterization via round-robin testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.